![molecular formula C18H26N2O2S B7499308 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole](/img/structure/B7499308.png)
1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole, also known as TPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. TPP is a sulfonylpyrazole derivative, which means it contains a pyrazole ring and a sulfonamide group. This compound has shown promising results in the fields of cancer research, inflammation, and neurodegenerative diseases, among others.
Mecanismo De Acción
The mechanism of action of 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole is not fully understood. However, it is believed that 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole exerts its effects by inhibiting various signaling pathways involved in cancer growth, inflammation, and neurodegeneration. It has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It also inhibits the NF-κB pathway, which is involved in inflammation. In neurodegenerative diseases, 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole has been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects
1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole has been found to have various biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits angiogenesis. Inflammation is reduced by inhibiting the production of inflammatory cytokines. In neurodegenerative diseases, 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole protects neurons from oxidative stress and prevents cognitive impairment. 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole has also been found to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. It has also been found to be non-toxic at therapeutic doses. However, there are some limitations to using 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole in lab experiments. It has poor solubility in water, which can make it difficult to administer. It also has low bioavailability, which means that it may not reach the target tissues in sufficient concentrations.
Direcciones Futuras
There are several future directions for research on 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole. In cancer research, more studies are needed to determine the optimal dose and administration route of 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole. Combination therapies with other anticancer agents should also be explored. In inflammation research, the potential of 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole for treating chronic inflammatory diseases should be investigated. In neurodegenerative diseases, the neuroprotective effects of 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole should be further studied. Finally, the development of more potent and selective derivatives of 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole should be pursued.
Conclusion
In conclusion, 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole is a promising compound for scientific research. Its potential applications in cancer research, inflammation, and neurodegenerative diseases make it a valuable tool for researchers. The synthesis method is relatively simple, and the compound has good stability and low toxicity. While there are some limitations to using 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole in lab experiments, the future directions for research on this compound are numerous.
Métodos De Síntesis
The synthesis of 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole involves the reaction of 2,4,6-tri(propan-2-yl)phenylhydrazine with p-toluenesulfonyl chloride in the presence of a base. The reaction yields 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole as a white solid. This method has been optimized to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole has been extensively studied for its potential applications in various research fields. In cancer research, 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to sensitize cancer cells to radiation therapy. Inflammation is another area where 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole has shown promise. It has been found to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. In neurodegenerative diseases, 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole has been shown to protect neurons from oxidative stress and prevent cognitive impairment.
Propiedades
IUPAC Name |
1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S/c1-12(2)15-10-16(13(3)4)18(17(11-15)14(5)6)23(21,22)20-9-7-8-19-20/h7-14H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIRLDJTYKPTLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2C=CC=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


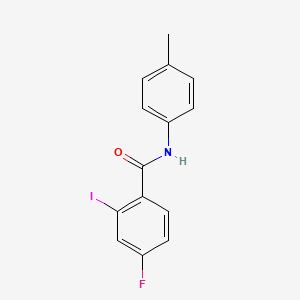
![4-[(2-Methyl-4-nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B7499234.png)
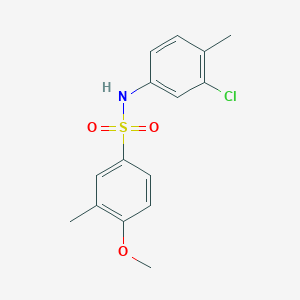
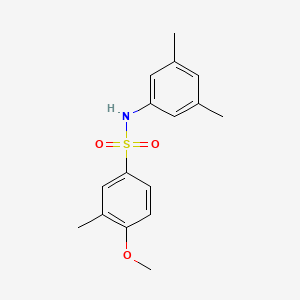
![3-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7499252.png)
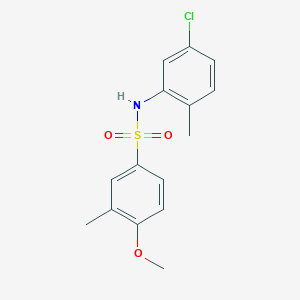
![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(1-morpholin-4-ylcyclohexyl)methyl]propanamide](/img/structure/B7499270.png)
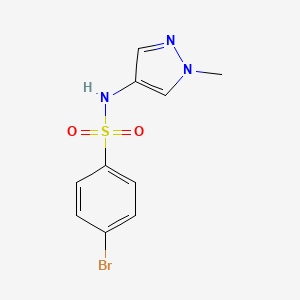
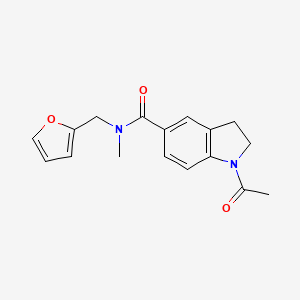
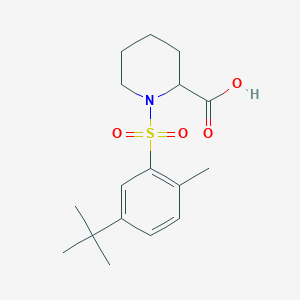

![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7499304.png)
![2-methyl-N-[1-(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499338.png)